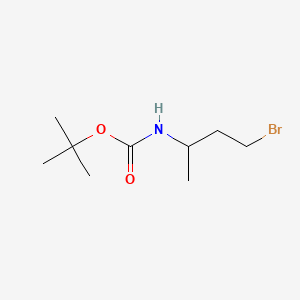

(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

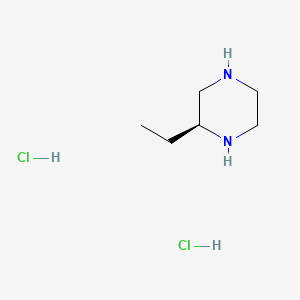

“(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C9H18BrNO2 and a molecular weight of 252.15 . It is manufactured by Combi-Blocks and is stored at room temperature .

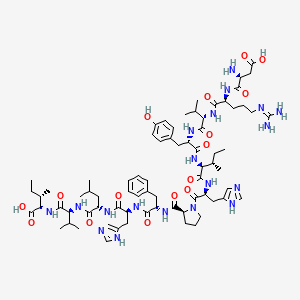

Molecular Structure Analysis

The molecular structure of “(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester” is represented by the formula C9H18BrNO2 .Physical And Chemical Properties Analysis

“(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester” has a boiling point of 296°C, a density of 1.242, and a flash point of 133°C . It should be stored in a dry place, preferably in a freezer, under -20°C .Applications De Recherche Scientifique

Synthesis and Characterization

(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester and similar compounds have been synthesized and characterized in various research studies. For instance, Kant et al. (2015) explored the synthesis and single crystal X-ray diffraction studies of a compound structurally similar to (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester, highlighting the compound's crystalline structure and properties (Kant, Singh, & Agarwal, 2015).

Chemical Transformations

The tert-butyl ester moiety, as found in (3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester, is known to be involved in various chemical transformations. Greenberg and Sammakia (2017) demonstrated the conversion of tert-butyl esters to acid chlorides using thionyl chloride, highlighting the reactive nature and potential transformation pathways of tert-butyl esters in different chemical contexts (Greenberg & Sammakia, 2017).

Deprotection and Mild Reaction Conditions

Tert-butyl carbamates, similar to the one in the mentioned compound, have been studied for their deprotection properties. Li et al. (2006) explored the use of aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers, emphasizing the mild and selective reaction conditions suitable for sensitive chemical structures (Li et al., 2006).

Use in Synthesis and Catalysis

Compounds with tert-butyl esters are often utilized in synthesis and catalysis processes. Herath and Cosford (2010) reported a one-step continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, showcasing the versatility and efficiency of tert-butyl esters in synthetic chemistry (Herath & Cosford, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-(4-bromobutan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLROSIRAEKEFNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-1-methylpropyl)carbamic acid tert-butyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.